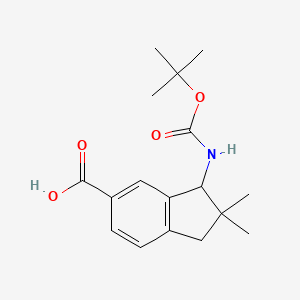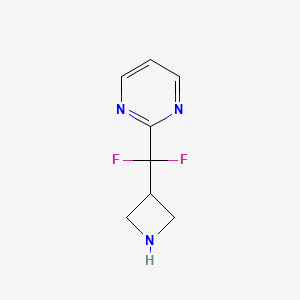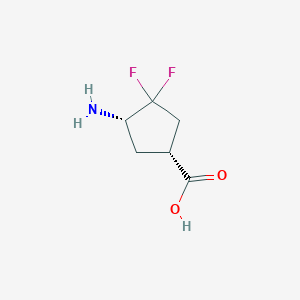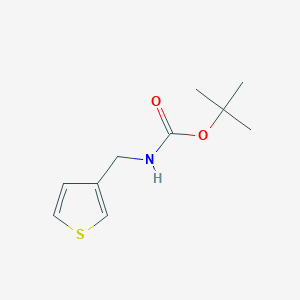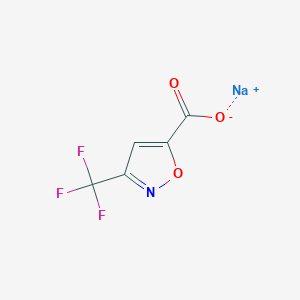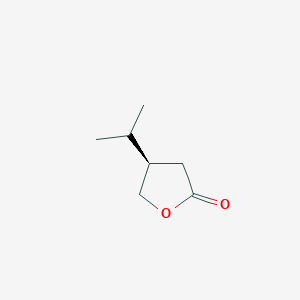
(R)-4-Isopropyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Isopropyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-isopropyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropyldihydrofuran-2(3H)-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include lactones, carboxylic acids, and various substituted dihydrofurans, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-4-Isopropyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially important compounds.
Mécanisme D'action
The mechanism by which ®-4-Isopropyldihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-Isopropyldihydrofuran-2(3H)-one: The racemic mixture of the compound.
4-Isopropyltetrahydrofuran: A fully saturated analog.
4-Isopropylfuran: An unsaturated analog.
Uniqueness: ®-4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry, which can impart distinct chemical and biological properties compared to its racemic or fully saturated counterparts. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(4R)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
Clé InChI |
KSHNENOHFJQWJE-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@H]1CC(=O)OC1 |
SMILES canonique |
CC(C)C1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


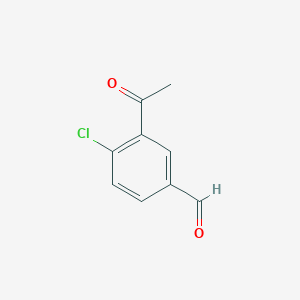
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
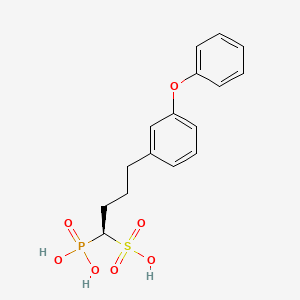
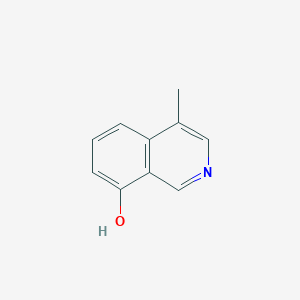

![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)


